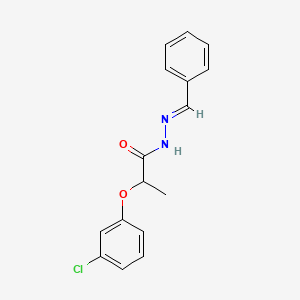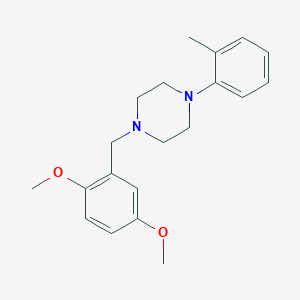
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylidene-2-(3-chlorophenoxy)propanohydrazide, also known as CPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPH belongs to the class of hydrazides and has a molecular formula of C16H15ClN2O2. In
Wirkmechanismus
The mechanism of action of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes may play a role in the observed biological activities of this compound, such as its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity against various cancer cell lines. In plants, this compound has been shown to enhance stress tolerance and improve growth by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is its ability to form stable complexes with metal ions, which makes it a useful tool in various experiments. However, this compound can be difficult to synthesize and purify, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide. One area of interest is the development of new drug delivery systems using this compound. Another area of research is the potential use of this compound as a natural herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science. Overall, this compound is a promising compound with a wide range of potential applications in various fields.
Synthesemethoden
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be synthesized through the reaction of 3-chlorophenoxyacetic acid with benzaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol at reflux temperature for several hours, resulting in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yields. This compound has been found to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth. This compound has also been shown to have potential as a natural herbicide due to its ability to inhibit the growth of weeds.
In material science, this compound has been studied for its potential applications in the development of new materials such as polymers and nanocomposites. This compound has been found to have excellent thermal stability and can be used as a crosslinking agent in the synthesis of new materials.
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-12(21-15-9-5-8-14(17)10-15)16(20)19-18-11-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECCGBSIHKODY-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)